molecular formula C15H12N2O4 B4203175 3-Methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile

3-Methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4203175
M. Wt: 284.27 g/mol
InChI Key: OQJOMTHABWSINW-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a methoxy group, a nitrobenzyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile typically involves multiple steps. One common approach is to start with 3-methoxybenzonitrile, which undergoes a nucleophilic substitution reaction with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

    Reduction of the nitro group: 3-methoxy-2-[(4-aminobenzyl)oxy]benzonitrile.

    Reduction of the nitrile group: 3-methoxy-2-[(4-nitrobenzyl)oxy]benzylamine.

Scientific Research Applications

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the nitrile group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.

    4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.

Properties

IUPAC Name

3-methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-14-4-2-3-12(9-16)15(14)21-10-11-5-7-13(8-6-11)17(18)19/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJOMTHABWSINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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